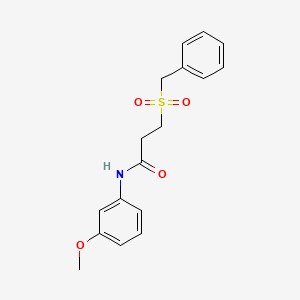
3-(benzylsulfonyl)-N-(3-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule and their positions.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would include a detailed description of the reaction conditions, the reagents used, and the mechanism of the reaction.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and the study of the mechanism of these reactions.Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties.Applications De Recherche Scientifique
Crystal Structure Analysis
- Conformation and Assembly of Arylsulfonamide Hybrids : Research on arylsulfonamide para-alkoxychalcones reveals how methylene group inclusion affects conformation and crystal structure, highlighting weak interactions that stabilize crystal packing. This understanding can contribute to the design of materials with specific crystallographic properties (de Castro et al., 2013).
Medicinal Chemistry and Drug Development
Antitumor Sulfonamides : A study on sulfonamide-focused libraries evaluated in antitumor screens identifies potent cell cycle inhibitors, advancing our understanding of antiproliferative agents and their role in cancer treatment (Owa et al., 2002).
Chymotrypsin Inhibitors and Antimicrobial Agents : Discoveries from Jolyna laminarioides include compounds with chymotrypsin inhibitory activity and antimicrobial efficacy against specific pathogens, suggesting applications in developing new antimicrobial and enzyme inhibitory drugs (Atta-ur-rahman et al., 1997).
Spectroscopic Studies
- Spectroscopic and Theoretical Studies : Investigations into the vibrational spectroscopy of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfonyl]propanamides provide insight into molecular conformations and interactions, useful for material science and molecular engineering applications (Olivato et al., 2009).
Antimicrobial Research
- MRSA Inhibitors : The synthesis and evaluation of sulfur dioxide donors as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) highlight the potential for developing new antimicrobial agents targeting drug-resistant infections (Pardeshi et al., 2015).
Analytical Chemistry
- Analytical Profiles of Psychoactive Compounds : Characterization and analytical methods for psychoactive arylcyclohexylamines, aimed at detecting these substances in biological matrices, could inform forensic science and toxicology (De Paoli et al., 2013).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other potential hazards associated with the compound.
Orientations Futures
This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesis or analysis that could be developed.
Please note that the availability of this information can vary greatly depending on the specific compound and how much research has been done on it. For a less-studied compound, some or all of this information may not be available. In such cases, experimental studies or computational modeling may be needed to obtain this information.
Propriétés
IUPAC Name |
3-benzylsulfonyl-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-22-16-9-5-8-15(12-16)18-17(19)10-11-23(20,21)13-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXOFBWABPYCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-(3-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

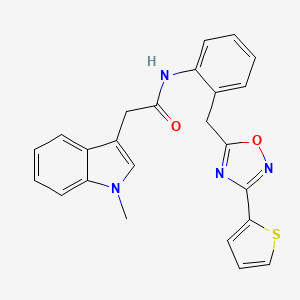
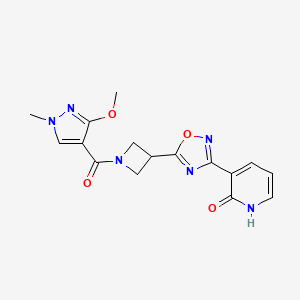
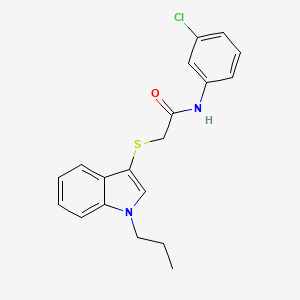
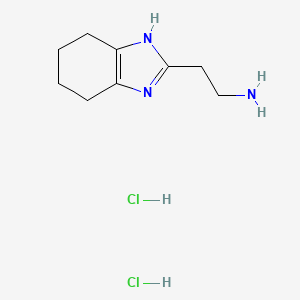
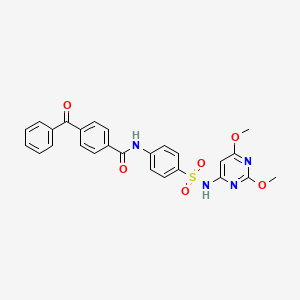
![3-(Dimethylamino)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2805620.png)
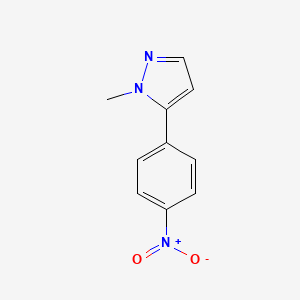
![2,5-dichloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2805623.png)
amino}propanamide](/img/structure/B2805624.png)
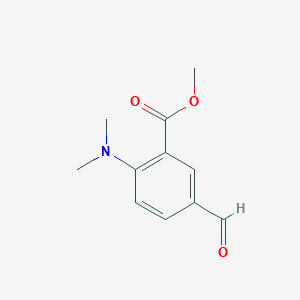
![4-Methyl-5-[6-(piperidin-3-ylmethyl)pyrazin-2-yl]-1,3-thiazole;dihydrochloride](/img/structure/B2805629.png)
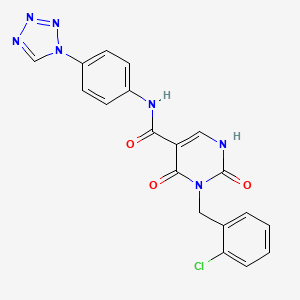
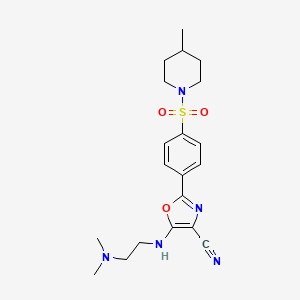
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2805633.png)